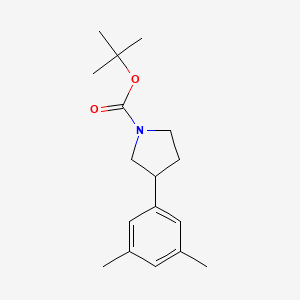
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 3,5-dimethylphenyl group attached to the third carbon of the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-3-(3,5-dimethylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as 3,5-dimethylphenyl bromide reacts with the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, appropriate catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its structural analogs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its unique structural features are leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-Boc-3-(3,5-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The 3,5-dimethylphenyl group provides steric and electronic effects that influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Boc-3-(3,5-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-methoxy-3,5-dimethylphenyl)pyrrolidine: This compound has a methoxy group in place of a hydrogen atom on the phenyl ring, which can influence its reactivity and interactions.
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical properties and applications.
1-Boc-3-pyrrolidinol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
tert-butyl 3-(3,5-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-8-13(2)10-15(9-12)14-6-7-18(11-14)16(19)20-17(3,4)5/h8-10,14H,6-7,11H2,1-5H3 |
InChI Key |
NDVKKURPDUCOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


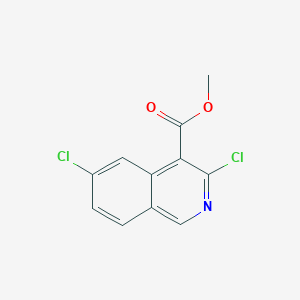
![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)

![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
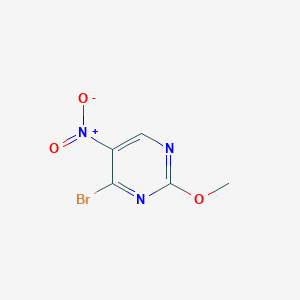
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)

![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)
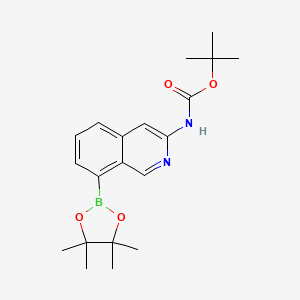
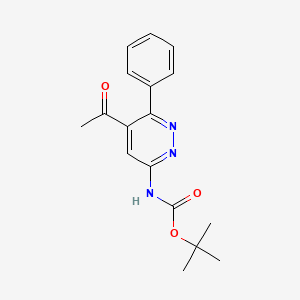
![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
